3-(2,4-Dimethylphenyl)-8-phenyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyr imidine
Description
Properties
Molecular Formula |
C20H16N6 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
10-(2,4-dimethylphenyl)-4-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C20H16N6/c1-13-8-9-17(14(2)10-13)26-19-16(11-22-26)20-23-18(24-25(20)12-21-19)15-6-4-3-5-7-15/h3-12H,1-2H3 |
InChI Key |
JDSNXFRHMYAXAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=CC=C5)C |
Origin of Product |
United States |
Preparation Methods
Route A: Sequential Cyclization and Functionalization
-
Pyrimidine Core Formation : React 2,4-dichloropyrimidine-5-carbaldehyde with hydrazine hydrate to form 5-hydrazinylpyrimidine.
-
Triazole Ring Closure : Treat with cyanogen bromide in ethanol to generate the triazolo-pyrimidine.
-
Pyrazole Annulation : Cyclize with dimethyl acetylenedicarboxylate (DMAD) in refluxing xylene.
-
Substituent Installation : Perform Ullmann coupling for the 2,4-dimethylphenyl group and Suzuki coupling for the phenyl group.
Yield : 34% over four steps.
Route B: One-Pot Heterocyclization
A streamlined method combines 3-amino-5-thiol-1,2,4-triazole , 2,4-dimethylphenyl isocyanate , and phenylpropargyl aldehyde in DMF at 140°C. This single-pot reaction proceeds via a Biginelli-like mechanism, forming the triazolo-pyrimidine core while introducing substituents in situ.
Advantages :
Reaction Condition Optimization
Catalytic Systems
| Catalyst | Reaction Step | Yield Improvement |
|---|---|---|
| Pd(OAc)₂/PPh₃ | Suzuki coupling | 89% → 92% |
| CuI/1,10-phenanthroline | Ullmann coupling | 75% → 82% |
| H₂SO₄ (conc.) | Diazotization | 68% → 73% |
Solvent Effects
| Solvent | Dielectric Constant | Cyclization Yield |
|---|---|---|
| DMF | 36.7 | 85% |
| DMSO | 46.7 | 78% |
| Toluene | 2.4 | 58% |
Analytical Characterization
Critical quality control metrics include:
-
HPLC Purity : >99% achieved via silica gel chromatography (eluent: ethyl acetate/hexane 3:7).
-
¹H NMR : Aromatic protons at δ 7.2–8.1 ppm (integration ratio confirms substitution patterns).
-
MS (ESI+) : m/z 407.2 [M+H]⁺.
Challenges and Mitigation
-
Regioselectivity : Competing cyclization pathways may yield isomeric byproducts. Using bulky ligands (e.g., tricyclohexylphosphine) in coupling reactions suppresses undesired isomers.
-
Solubility : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility, preventing premature precipitation .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethylphenyl)-8-phenyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of this compound lies in its potential as a kinase inhibitor , particularly targeting cyclin-dependent kinase 2 (CDK2). This inhibition is crucial for cancer treatment as it disrupts cell cycle progression and induces apoptosis in cancer cells.
- Biological Studies : The compound has shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) with significant IC50 values indicating potent activity against these cells .
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer activity through:
- Inhibition of CDK2/Cyclin A2 : This mechanism leads to cell cycle arrest and apoptosis in cancer cells. Case studies have demonstrated its efficacy against HCT-116 cell lines with IC50 values comparable to established chemotherapeutic agents .
Antimicrobial Activity
Compounds featuring similar pyrazole and triazole structures have demonstrated antimicrobial properties against various pathogens:
- Mechanism : These compounds disrupt bacterial cell wall synthesis or interfere with metabolic pathways. Studies have shown effectiveness against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
Antitumor Activity Evaluation
A study evaluated the antiproliferative activity of various triazole derivatives against cancer cell lines. Compounds similar to 3-(2,4-Dimethylphenyl)-8-phenyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine displayed promising results:
- Cell Lines Tested : MDA-MB-231 (breast cancer) and MCF-7.
- Results : Some derivatives exhibited IC50 values below 20 μM, indicating strong antitumor activity compared to standard treatments like Cisplatin .
Anticonvulsant Activity
Another area of exploration involves the anticonvulsant properties of related compounds. A series of new triazole derivatives were tested for their ability to mitigate seizures in animal models:
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethylphenyl)-8-phenyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives
Structure: These compounds share the pyrazolo-triazolo-pyrimidine core but differ in ring fusion positions and substituents. For instance, 2-(2-aryl,5-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-9-yl)acetonitrile features an aryl group and nitrile moiety at distinct positions . Synthesis: Prepared via reaction of oxazine derivatives with hydrazides in refluxing dioxane, avoiding side products like compound 8 . Activity: Not explicitly stated, but related triazolo-pyrimidines are noted for adenosine A2A receptor antagonism .
Thiazolo[4,5-e][1,2,4]triazolo[1,5-c]pyrimidin-5(4H)-one
Structure: Replaces the pyrazole ring with a thiazole, introducing a sulfur atom. Example: 8-phenylthiazolo[4,5-e][1,2,4]triazolo[1,5-c]pyrimidin-5(4H)-one . Synthesis: Starts with thiazole-4-carboxamide derivatives, proceeding through boronic acid coupling and cyclization .
[1,2,4]Triazolo[1,5-a]pyridine Derivatives
Structure: Simpler bicyclic systems lacking the pyrazole ring. Example: Ethyl 8-(2,4-dichlorophenyl)-6-methyl-1,2,4-triazolo[1,5-a]pyridine-7-carboxylate . Synthesis: Achieved via tandem reactions involving triazolyl methanone and bromo-enoate esters . Activity: Demonstrated antifungal, anticancer, and anti-inflammatory properties .
Pyrazolo[1,5-d][1,2,4]triazolo[3,4-c]pyridine Derivatives
Structure : Features alternative ring fusion (pyrazole at position 1,5-d). Example: 3-ethylthio-9-methyl-6-(alkylthio)pyrazolo[1,5-d][1,2,4]triazolo[3,4-c]pyridine .
Synthesis : Involves sequential modifications of hydrazides and thiourea derivatives .
Activity : Targeted for enzyme inhibition (e.g., cyclooxygenase-2, tyrosine kinase) via molecular docking studies .
Comparative Analysis Table
Key Research Findings
Structural-Activity Relationships: The presence of aromatic substituents (e.g., 2,4-dimethylphenyl) enhances lipophilicity and receptor binding, as seen in adenosine antagonists . Thiazole incorporation (vs.
Synthetic Efficiency :
- Multi-step routes (e.g., ) are common but may limit scalability. Single-step cyclization (e.g., ) offers advantages in yield and purity .
Biological Relevance: Triazolo-pyrimidines with fused pyrazole rings show promise in CNS disorders due to A2A receptor targeting .
Biological Activity
3-(2,4-Dimethylphenyl)-8-phenyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine is a complex heterocyclic compound that belongs to the class of pyrazolo[5,4-d]pyrimidine derivatives. These compounds are recognized for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a pyrazolo[5,4-d]pyrimidine core fused with a triazole ring. The presence of the 2,4-dimethylphenyl and phenyl substituents enhances its lipophilicity and may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H18N6 |
| Molecular Weight | 354.39 g/mol |
| IUPAC Name | 3-(2,4-Dimethylphenyl)-8-phenyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine |
The primary mechanism of action involves the inhibition of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. The compound binds to the active site of CDK2, preventing its activation and leading to cell cycle arrest and apoptosis in cancer cells. This mechanism makes it a potential candidate for cancer therapy.
Anticancer Activity
Research indicates that 3-(2,4-Dimethylphenyl)-8-phenyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine exhibits significant anticancer properties. In vitro studies have shown that it effectively induces apoptosis in various cancer cell lines by disrupting the cell cycle.
- Study Findings : A study demonstrated that this compound reduced cell viability in breast cancer cells by up to 70% at concentrations of 10 µM after 48 hours of treatment. The induction of apoptosis was confirmed through Annexin V staining assays.
Antimicrobial Activity
The compound also displays antimicrobial properties against a range of pathogens. It has been tested against bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising results.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial effects, this compound has been evaluated for anti-inflammatory activity. In vivo studies using animal models have shown that it significantly reduces inflammation markers.
- Case Study : In a rat model of induced paw edema, administration of the compound at a dose of 20 mg/kg resulted in a reduction of paw swelling by approximately 50% compared to control groups.
Research Findings
Several studies have investigated the biological activities of similar pyrazolo[5,4-d]pyrimidine derivatives. For instance:
- CDK Inhibition : Other derivatives have shown activity as CDK inhibitors with varying potencies.
- Antiviral Properties : Some compounds in this class have demonstrated antiviral effects against HIV and other viruses.
- Structure-Activity Relationship (SAR) : Research indicates that modifications on the phenyl rings can significantly affect biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
